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DL-ORNITHINE:HCL (15N2)

Cat. No.: B1579832
M. Wt: 155.61
Attention: For research use only. Not for human or veterinary use.
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Description

DL-ORNITHINE:HCL (15N2) is a useful research compound. Molecular weight is 155.61. The purity is usually 98%.
BenchChem offers high-quality DL-ORNITHINE:HCL (15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-ORNITHINE:HCL (15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

155.61

Purity

98%

Origin of Product

United States

The Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules within biological systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those involving human subjects. metsol.com By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹⁴N with ¹⁵N), scientists can track the movement and transformation of these labeled compounds through complex biochemical pathways. metsol.comcreative-proteomics.com

This methodology is instrumental in:

Metabolic Flux Analysis: Quantifying the rates of metabolic reactions and understanding how these pathways are regulated. creative-proteomics.combuchem.com

Elucidating Biochemical Pathways: Mapping the intricate network of reactions that constitute cellular metabolism. silantes.comcreative-proteomics.com

Understanding Disease Mechanisms: Investigating metabolic changes associated with various diseases, which can help identify potential therapeutic targets. metsol.comcreative-proteomics.com

Drug Development: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. metsol.comlifetechindia.com

The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the dynamic processes of living organisms. silantes.comsilantes.comcreative-proteomics.com

Rationale for Utilizing 15n2 Labeled Ornithine As a Tracer in Advanced Research

Chemical and Enzymatic Synthesis Routes of Isotope-Labeled Ornithine Derivatives

The synthesis of isotope-labeled ornithine, including DL-ORNITHINE:HCL (15N2), can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and is chosen based on the desired stereochemistry, yield, and cost-effectiveness.

Precursor Compounds and Strategies for ¹⁵N Isotopic Enrichment

The foundational step in synthesizing ¹⁵N-labeled ornithine is the selection of appropriate precursor compounds that are enriched with the ¹⁵N isotope. A common and cost-effective precursor is ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄, where the nitrogen atom is the heavy isotope. nih.govresearchgate.net This enriched nitrogen source can then be incorporated into the target molecule through various synthetic strategies.

Chemical Synthesis: Chemical synthesis routes often involve multi-step processes starting from a suitable carbon backbone. For instance, a common strategy involves the conversion of a precursor like glutamate (B1630785). The synthesis can also start from α-keto acids corresponding to the desired amino acid. nih.gov

Enzymatic Synthesis: Enzymatic methods offer high stereospecificity and efficiency. nih.gov These routes often utilize amino acid dehydrogenases or aminotransferases. nih.govresearchgate.net For example, L-ornithine can be synthesized from L-glutamate. A key advantage of enzymatic synthesis is the ability to achieve high yields of the desired L-isomer, which is often the biologically active form. nih.gov The regeneration of necessary cofactors, such as NADH, is a critical aspect of these enzymatic systems, often accomplished using another enzyme like glucose dehydrogenase. nih.govresearchgate.net

Precursor CompoundSynthetic ApproachKey Enzymes/ReagentsIsotope Source
α-KetoglutarateEnzymaticGlutamate Dehydrogenase, Ornithine Aminotransferase¹⁵NH₄Cl
L-GlutamateEnzymaticOrnithine Acetyltransferase pathway enzymes¹⁵N-labeled glutamate
Various α-keto acidsEnzymaticAmino acid dehydrogenases, Aminotransferases¹⁵NH₄Cl

Stereochemical Considerations in DL-Isomer Synthesis for Tracer Applications

For many tracer applications in metabolic research, a racemic mixture (DL-isomers) of ornithine is acceptable and often more cost-effective to produce. Chemical synthesis methods, unless they employ chiral catalysts or starting materials, naturally lead to racemic mixtures.

In tracer studies, the body can often utilize the L-isomer from the DL-mixture, and the metabolic fate of the labeled compound can still be effectively tracked. The production of DL-ornithine can be achieved by hydrogenation of precursor compounds using catalysts like palladium-on-carbon. researchgate.net While enzymatic syntheses are inherently stereospecific, producing primarily the L-isomer, chemical methods provide a direct route to the DL-form. dntb.gov.uaresearchgate.net The choice between synthesizing a pure L-isomer or a DL-mixture depends on the specific requirements of the research application.

Isotopic Purity Assessment and Quality Control Methodologies

Ensuring the high isotopic enrichment and chemical purity of DL-ORNITHINE:HCL (15N2) is paramount for its use as a reliable tracer in research. This requires rigorous quality control using advanced analytical techniques.

Quantitative Analysis of ¹⁵N Enrichment via Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of isotopic enrichment. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can differentiate between the masses of the unlabeled (¹⁴N) and labeled (¹⁵N) isotopologues of ornithine with high accuracy. researchgate.net By analyzing the relative intensities of the mass peaks corresponding to the different isotopic states, the percentage of ¹⁵N incorporation can be precisely calculated. researchgate.netresearchgate.net This process may involve correcting for the natural abundance of other isotopes (e.g., ¹³C) to ensure an accurate determination of the ¹⁵N enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is another powerful, non-destructive technique for assessing isotopic labeling. wikipedia.org The chemical shifts in a ¹⁵N NMR spectrum are sensitive to the electronic environment of the nitrogen atoms, providing structural confirmation and information about isotopic incorporation. wikipedia.organr.fr The presence and integration of signals corresponding to the ¹⁵N-labeled sites can be used to quantify the enrichment level. nih.gov Furthermore, coupling constants between ¹⁵N and adjacent nuclei (e.g., ¹H or ¹³C) can provide additional structural verification. nih.gov

Analytical TechniqueInformation ProvidedKey Advantages
Mass Spectrometry (MS)Precise isotopic enrichment, molecular weight confirmationHigh sensitivity, accurate quantification of isotopologues researchgate.netresearchgate.net
NMR SpectroscopyStructural confirmation, quantitative isotopic enrichmentNon-destructive, provides detailed structural information wikipedia.organr.fr

Chromatographic Purity Determination for Optimized Tracer Studies

In addition to isotopic purity, the chemical purity of the labeled compound is crucial. Chromatographic techniques are employed to separate the target compound from any unreacted precursors, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity analysis. By using a suitable stationary phase and mobile phase, DL-ornithine can be separated from other components in the reaction mixture. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile derivatives of amino acids, gas chromatography can also be utilized for purity assessment. alexandraatleephillips.com This technique often requires derivatization of the amino acid to increase its volatility. alexandraatleephillips.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is a specific type of liquid chromatography that is well-suited for separating polar compounds like ornithine. researchgate.net This method can effectively separate ornithine from other closely related amino acids and impurities. researchgate.net

The combination of these analytical methods ensures that the synthesized DL-ORNITHINE:HCL (15N2) meets the high standards of purity and isotopic enrichment required for rigorous and reproducible academic research.

Tracing Nitrogen Flux in the Urea Cycle

DL-ORNITHINE:HCL (15N2) is a key tool for investigating the dynamics of the urea cycle, a critical pathway for the disposal of excess nitrogen in many organisms. medchemexpress.commedchemexpress.com The labeled nitrogen atoms on the ornithine molecule act as a beacon, enabling the detailed tracking of nitrogen as it moves through the various enzymatic steps of the cycle.

Probing Polyamine Biosynthesis Pathways

Polyamines are essential molecules involved in cell growth, proliferation, and differentiation. ruhr-uni-bochum.de Ornithine is a direct precursor for the synthesis of these vital compounds, and DL-ORNITHINE:HCL (15N2) provides a means to trace the nitrogen atoms from ornithine into the polyamine pool.

Role of 15N2-Ornithine as a Precursor to Putrescine and Higher Polyamines

The first committed step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). biorxiv.org By supplying 15N2-ornithine, researchers can directly track the incorporation of the labeled nitrogen into putrescine. researchgate.netresearchgate.net This has been crucial in confirming the precursor-product relationship and in quantifying the rate of putrescine synthesis under various conditions. Further along the pathway, the labeled nitrogen can be followed into the higher polyamines, spermidine (B129725) and spermine, providing a comprehensive picture of the entire biosynthetic route. researchgate.net Studies in human lung fibroblasts have shown that a major fate of extracellular ornithine is the synthesis of putrescine. researchgate.net

Table 1: Isotopic Labeling in Polyamine Biosynthesis This interactive table summarizes the flow of the 15N label from ornithine into polyamines.

Precursor Enzyme Product Labeled Atoms
DL-ORNITHINE:HCL (15N2) Ornithine Decarboxylase (ODC) Putrescine (15N2) Two
Putrescine (15N2) Spermidine Synthase Spermidine (15N2) Two
Spermidine (15N2) Spermine Synthase Spermine (15N2) Two

Decarboxylation Kinetics Studies via Isotopic Labeling

The use of 15N2-ornithine allows for detailed kinetic studies of ornithine decarboxylase. By monitoring the rate of appearance of 15N2-labeled putrescine, researchers can determine key enzymatic parameters. This approach is more precise than measuring changes in unlabeled metabolite pools, as it specifically tracks the fate of the exogenously supplied, labeled precursor. Such studies have been important in understanding the regulation of ODC activity, which is tightly controlled in cells and is often dysregulated in diseases like cancer.

Examination of Related Amino Acid Metabolism and Interconnections

The metabolic pathways of amino acids are highly interconnected. DL-ORNITHINE:HCL (15N2) can also be used to probe the relationships between ornithine metabolism and that of other amino acids. For instance, ornithine can be converted to glutamate and proline. Tracing the 15N label can reveal the extent to which ornithine contributes to the cellular pools of these amino acids. In a study on human lung fibroblasts, a small amount of labeled proline was detected after the introduction of 15N2-ornithine. researchgate.net This type of metabolic flux analysis provides a more holistic understanding of cellular nitrogen metabolism. medchemexpress.com

Table 2: Research Findings on Metabolic Flux using DL-ORNITHINE:HCL (15N2) This interactive table presents key findings from studies utilizing 15N2-ornithine to trace metabolic pathways.

Research Area Key Finding Significance
Urea Cycle In human lung fibroblasts, no labeled citrulline was detected from 15N2-ornithine. researchgate.net Demonstrates the absence of a complete urea cycle in these cells.
Urea Cycle Severely burned patients show increased conversion of arginine to ornithine and subsequent oxidation. physiology.org Highlights the significant metabolic stress and altered nitrogen handling following severe injury.
Polyamine Biosynthesis A majority of the polyamine putrescine in human lung fibroblasts was labeled by extracellular 15N2-ornithine. researchgate.net Confirms that a primary role of extracellular ornithine in these cells is for polyamine synthesis.
Amino Acid Interconversion A small amount of labeled proline was detected in human lung fibroblasts following the administration of 15N2-ornithine. researchgate.net Indicates a metabolic link and flux from ornithine to proline in these cells.

Linkages to Glutamate and Arginine Metabolic Networks

Furthermore, ornithine metabolism is connected to glutamate, a central node in amino acid metabolism. biorxiv.org Ornithine can be synthesized from glutamate and, conversely, can be catabolized to glutamate. By tracking the ¹⁵N label from ornithine, researchers can elucidate the flux through pathways such as the conversion of ornithine to glutamate via pyrroline-5-carboxylate (P5C). diva-portal.org For instance, studies in neonatal piglets using multi-isotope tracers, including a form of labeled ornithine, have demonstrated how dietary arginine levels impact the conversion rates between ornithine, proline, and citrulline, all of which are linked to glutamate metabolism. physiology.orgphysiology.org These tracer studies reveal the adaptive mechanisms of the body to maintain arginine homeostasis, partly by regulating the interconversion of these amino acids. nih.gov

The following table summarizes the key metabolic conversions involving ornithine and its linkage to glutamate and arginine, which can be traced using DL-ORNITHINE:HCL (15N2).

Starting MetaboliteConversion ProductKey Enzyme/PathwayMetabolic Significance
ArginineOrnithine + UreaArginaseUrea Cycle, Ammonia (B1221849) Detoxification creative-proteomics.com
OrnithineCitrullineOrnithine TranscarbamoylaseUrea Cycle creative-proteomics.com
GlutamateOrnithineVia Pyrroline-5-CarboxylateOrnithine Biosynthesis diva-portal.org
OrnithineGlutamateVia Pyrroline-5-CarboxylateOrnithine Catabolism diva-portal.org
ProlineOrnithineProline Oxidase / P5C ReductaseAmino Acid Interconversion physiology.org

Assessment of Transamination and Ammonia Detoxification Pathways

DL-ORNITHINE:HCL (15N2) is a critical tool for investigating transamination reactions and the broader pathways of ammonia detoxification. Transamination is a key process where an amino group from one molecule is transferred to another, and it is fundamental to amino acid synthesis and degradation. pdmu.edu.ua While ornithine itself is not a primary substrate for the major transaminases in the same way as glutamate, its metabolism is tightly regulated within the context of nitrogen disposal.

The primary route for ammonia detoxification in mammals is the urea cycle, where ornithine plays a pivotal role as a carrier molecule. creative-proteomics.com By introducing ¹⁵N₂-ornithine, researchers can directly measure the flux of nitrogen through this cycle. This is particularly important in studying conditions of hyperammonemia, often associated with liver disease, where the capacity of the urea cycle may be compromised. nih.govnih.gov

The table below outlines the key pathways in ammonia detoxification that can be assessed using DL-ORNITHINE:HCL (15N2).

PathwayKey Metabolites InvolvedRole of OrnithineInformation Gained from ¹⁵N₂-Ornithine
Urea CycleOrnithine, Citrulline, Arginine, Urea, Ammonia, AspartateEssential intermediate and carrier creative-proteomics.comFlux through the cycle, rate of urea synthesis
Glutamine SynthesisGlutamate, Ammonia, GlutaminePrecursor to glutamate diva-portal.orgIndirect contribution to glutamine pool
Transamination ReactionsGlutamate, α-ketoglutarate, various amino acidsLink via glutamate metabolism biorxiv.orgFlow of nitrogen from ornithine into the broader amino acid pool

Metabolic Flux Analysis (MFA) Using 15N2-Ornithine

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comrsc.org The use of stable isotope tracers, such as ¹⁵N₂-ornithine, is central to MFA, providing the necessary data to resolve the complex network of metabolic pathways.

Quantitative Determination of Flux Rates in Central Nitrogen Metabolism

By introducing ¹⁵N₂-ornithine into a biological system, researchers can track the incorporation of the ¹⁵N label into various downstream metabolites. The pattern and rate of this incorporation, measured typically by mass spectrometry, provide the raw data for MFA. rsc.org This allows for the calculation of flux rates through key nitrogen-carrying pathways.

For example, in studies of central nitrogen metabolism, ¹⁵N-MFA can quantify the rates of ammonium (B1175870) assimilation and the fluxes through amino acid biosynthesis pathways. biorxiv.org While many studies have focused on ¹³C-MFA to understand carbon metabolism, the use of ¹⁵N tracers is essential for a comprehensive understanding of nitrogen metabolism. nih.gov Combining ¹³C and ¹⁵N tracers in dual-isotopic labeling experiments allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. biorxiv.org

Research in various organisms, from microbes like Mycobacterium tuberculosis to neonatal piglets, has utilized ¹⁵N tracers to determine flux rates. biorxiv.orgphysiology.org These studies have identified key metabolic nodes, such as glutamate, and have quantified the contribution of different nitrogen sources to biomass. biorxiv.org The use of ¹⁵N₂-ornithine, specifically, can help to quantify the fluxes surrounding the urea cycle and its connections to the tricarboxylic acid (TCA) cycle and other amino acid pathways. diva-portal.org

The following table provides examples of flux rates that can be determined using ¹⁵N₂-ornithine in MFA studies.

Metabolic FluxTypical Organism/System StudiedSignificance of Measurement
Rate of Urea SynthesisMammalian liver, whole body studies nih.govAssessment of ammonia detoxification capacity
Arginine-Ornithine Conversion RateWhole body studies in humans and animals physiology.orgnih.govUnderstanding of arginine homeostasis
Flux from Ornithine to PolyaminesPlant and animal cells diva-portal.orgInsight into cell growth and proliferation
Contribution of Ornithine to Glutamate PoolVarious, including microorganisms and mammals biorxiv.orgdiva-portal.orgQuantifying amino acid interconversion

Advanced Modeling and Simulation Approaches for Isotope Tracer Data

The data generated from ¹⁵N₂-ornithine tracer experiments are complex, consisting of mass isotopomer distributions for multiple metabolites over time. To translate this data into meaningful flux maps, advanced computational modeling and simulation are required. nih.gov These models are based on the known stoichiometry of metabolic networks and the principles of isotope labeling.

Isotopically non-stationary MFA (INST-MFA) is one such advanced approach that is particularly useful for studying nitrogen metabolism. nih.gov INST-MFA involves analyzing time-resolved labeling data, which provides more information than steady-state labeling patterns and is often necessary for accurately determining nitrogen fluxes. biorxiv.org

Furthermore, Bayesian statistical methods and multi-model inference approaches have been developed to handle the complexities and uncertainties inherent in MFA. biorxiv.org These methods allow for a more rigorous analysis of co-labeling datasets, such as those from combined ¹³C and ¹⁵N tracer experiments, enabling the simultaneous resolution of carbon and nitrogen fluxes. biorxiv.org Computational platforms like Isotopomer Network Compartmental Analysis (INCA) are used to correct for natural isotope abundances and to fit the tracer data to metabolic models, thereby calculating the flux distributions. nih.gov These advanced modeling techniques are essential for extracting quantitative insights from the rich datasets provided by tracers like DL-ORNITHINE:HCL (15N2). researchgate.net

Advanced Analytical Methodologies for Dl Ornithine:hcl 15n2 and Its Metabolites

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool in metabolomics due to its high sensitivity, selectivity, and throughput. When coupled with chromatographic separation, it allows for the detailed analysis of complex biological mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted analysis of specific metabolites. In this approach, DL-ORNITHINE:HCL (15N2) and its expected metabolic products can be selectively monitored and quantified with high precision. The use of ¹⁵N₂-labeled ornithine allows it to serve as an internal standard for the quantification of its unlabeled counterpart, a method known as isotope dilution mass spectrometry. nih.govnih.gov This stable isotope-labeled internal standard is essential for correcting variations in sample processing and instrument response, thereby ensuring accurate quantification. nih.gov

The LC-MS/MS method typically involves chromatographic separation of the analytes followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions for both the labeled and unlabeled ornithine are monitored, providing a high degree of specificity and reducing chemical noise. For example, in the analysis of ornithine, a precursor ion of m/z 137 could produce a product ion of m/z 74. aliribio.com For the ¹⁵N₂-labeled internal standard, these values would be shifted, allowing for their distinct detection.

Key Parameters in LC-MS/MS Analysis of Ornithine:

ParameterDescriptionTypical Value/Setting
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC)HILIC is often preferred for polar compounds like amino acids. nih.govnih.gov
Ionization Source Electrospray Ionization (ESI)Positive ionization mode is commonly used for amino acids. aliribio.com
Mass Analyzer Triple Quadrupole (QqQ)Ideal for targeted quantification using MRM.
MRM Transition (Ornithine) Precursor ion → Product ione.g., m/z 133 → specific fragment ions. plos.org
MRM Transition (¹⁵N₂-Ornithine) Precursor ion → Product ionShifted m/z values corresponding to the isotope label.

To improve the chromatographic properties and ionization efficiency of ornithine, derivatization is often employed. nih.govnih.gov This chemical modification can enhance the sensitivity and specificity of the analysis. Common derivatization reagents for amino acids include those that target the primary amine groups.

For instance, derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can make the amino acid more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com In the context of LC-MS, reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can be used. researchgate.net Another approach involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or dansyl chloride. The choice of derivatization agent depends on the analytical platform and the specific requirements of the study.

It's important to note that some derivatization procedures can be harsh and may alter the structure of the analyte. For example, certain acidic conditions used in esterification can convert citrulline to ornithine. mdpi.comresearchgate.net Therefore, the derivatization method must be carefully chosen and validated.

Common Derivatization Reagents for Amino Acids:

ReagentTarget Functional GroupAnalytical Platform
MTBSTFA Amine, Hydroxyl, ThiolGC-MS
Pentafluoropropionic anhydride (PFPA) Amine, HydroxylGC-MS nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate Primary and secondary aminesLC-MS researchgate.net
Fluorescein-5-isothiocyanate (FITC) AmineCapillary Electrophoresis with UV detection nih.gov

Isotope-dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest accuracy and precision in quantitative analysis. nih.govnist.gov This technique relies on the use of a stable isotope-labeled version of the analyte, in this case, DL-ORNITHINE:HCL (15N2), as an internal standard. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. nih.gov

The key principle of IDMS is that the ratio of the signal from the endogenous analyte to the signal from the known amount of the added labeled internal standard is used for quantification. springernature.com This ratio is largely unaffected by variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible results. nih.govnih.gov This makes IDMS particularly valuable for absolute quantification in complex biological matrices where matrix effects can be significant. sigmaaldrich.combohrium.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample. acs.orgmdpi.com High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, is the technology of choice for these studies. springernature.com HRMS provides highly accurate mass measurements (typically below 5 ppm), which allows for the determination of the elemental composition of detected ions. springernature.comnih.gov

In the context of DL-ORNITHINE:HCL (15N2), an untargeted HRMS approach can be used to identify a wide range of its metabolites without prior knowledge of their identities. acs.orgnih.gov By comparing the metabolic profiles of samples with and without the administration of the labeled ornithine, researchers can identify metabolites that contain the ¹⁵N label. The high mass accuracy of HRMS is critical for distinguishing between isobaric compounds and confirming the incorporation of the ¹⁵N atoms. The data acquisition in untargeted HRMS is typically performed in full scan mode, and data-dependent or data-independent acquisition strategies can be used to acquire fragmentation data for metabolite identification. myadlm.org

Comparison of Targeted and Untargeted Mass Spectrometry:

FeatureTargeted (LC-MS/MS)Untargeted (LC-HRMS)
Goal Quantify specific, known metabolitesProfile all detectable metabolites
Instrumentation Triple Quadrupole MSOrbitrap, TOF MS
Data Acquisition Multiple Reaction Monitoring (MRM)Full Scan, Data-Dependent/Independent Acquisition
Selectivity HighModerate (relies on mass accuracy)
Sensitivity Very HighHigh
Throughput HighLower (data analysis is more complex)

The incorporation of two ¹⁵N atoms in DL-ORNITHINE:HCL (15N2) results in a distinct isotopic pattern in the mass spectrum. The mass of the molecule is increased by approximately two daltons compared to the unlabeled compound. This mass shift is readily detectable by mass spectrometry and is the basis for its use as a tracer.

When analyzing metabolites of ¹⁵N₂-ornithine, the number of ¹⁵N atoms incorporated into each metabolite can be determined from its isotopic pattern. This information is valuable for elucidating metabolic pathways. For example, if a metabolite is found to contain only one ¹⁵N atom, it suggests a metabolic transformation that involved the loss of one of the original nitrogen atoms from ornithine.

Distinguishing between positional isomers (compounds with the same chemical formula but different arrangements of atoms) can be challenging with conventional mass spectrometry. rsc.org However, tandem mass spectrometry (MS/MS) can sometimes provide structural information based on the fragmentation patterns of the ions. nih.gov Different positional isomers may fragment in distinct ways, producing unique sets of product ions. In some cases, specialized techniques like infrared ion spectroscopy (IRIS) coupled with mass spectrometry can be used to differentiate positional isomers based on their vibrational spectra. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying metabolism. researchgate.net While generally less sensitive than mass spectrometry, NMR is highly quantitative, non-destructive, and provides detailed structural information about molecules. isotope.com

¹⁵N NMR spectroscopy directly detects the ¹⁵N nuclei. nih.gov While the natural abundance of ¹⁵N is low (0.37%), the high enrichment in DL-ORNITHINE:HCL (15N2) makes it readily detectable. ¹⁵N NMR can be used to track the fate of the nitrogen atoms from ornithine as it is metabolized, providing unique insights into nitrogen metabolism. nih.gov

15N NMR Spectroscopy for Structural and Dynamic Studies of Labeled Macromolecules

15N NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of macromolecules labeled with 15N, such as proteins that have incorporated DL-ORNITHINE:HCL (15N2). The 15N nucleus has a nuclear spin of 1/2, making it NMR-active. While its natural abundance is low, isotopic enrichment provides a significant signal enhancement, enabling a variety of sophisticated experiments. kbdna.comnih.gov

Structural Studies: The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is often referred to as the "fingerprint" of a protein. It generates a two-dimensional spectrum with a peak for each backbone and side-chain amide group, providing a sensitive indicator of the protein's folded state and purity. protein-nmr.org.uk The chemical shifts of the 15N nuclei are highly sensitive to their local electronic environment, which is dictated by the protein's three-dimensional structure. Therefore, changes in the HSQC spectrum can be used to monitor structural perturbations upon ligand binding or changes in environmental conditions.

Dynamic Studies: NMR relaxation experiments are the primary tool for investigating the dynamics of labeled macromolecules on a wide range of timescales, from picoseconds to seconds. nih.gov By measuring the relaxation rates of 15N nuclei, such as the longitudinal (T1) and transverse (T2) relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), researchers can derive information about molecular motions. nih.govnorthwestern.edu These parameters are used to calculate the Lipari-Szabo model-free parameters, including the generalized order parameter (S²), which quantifies the spatial restriction of the N-H bond vector. nih.govnih.gov An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion.

Illustrative Research Findings: Studies on various 15N-labeled proteins have demonstrated the power of this technique. For instance, 15N relaxation dispersion experiments can be used to characterize conformational dynamics on the microsecond to millisecond timescale, which are often associated with enzyme catalysis and other biological functions. youtube.comyoutube.com These experiments measure the effective transverse relaxation rate (R2,eff) as a function of a variable radiofrequency field, allowing for the extraction of kinetic and thermodynamic parameters of the underlying conformational exchange process.

ParameterInformation GainedTimescale
15N Chemical Shift Local conformation, hydrogen bondingStatic
15N T1 Relaxation Overall molecular tumbling, fast internal motionsps - ns
15N T2 Relaxation Overall molecular tumbling, slower motionsµs - ms
1H-15N NOE Fast internal motionsps - ns
Order Parameter (S²) Amplitude of N-H bond motionps - ns
Relaxation Dispersion Conformational exchangeµs - ms

13C NMR Spectroscopy in Conjunction with 15N Labeling for Carbon Backbone Analysis

The dual labeling of macromolecules with both 13C and 15N, often referred to as double labeling, provides a powerful toolkit for detailed structural analysis. protein-nmr.org.uk This approach is essential for the sequential assignment of protein backbone and side-chain resonances, which is a prerequisite for determining a high-resolution three-dimensional structure by NMR. protein-nmr.org.uk

Sequential Backbone Assignment: A suite of three-dimensional (3D) triple-resonance NMR experiments, which correlate the 1H, 15N, and 13C nuclei, are employed for this purpose. Experiments such as HNCA, HN(CO)CA, HNCACB, and HN(CO)CACB are used to link the resonances of adjacent amino acid residues. For example, the HNCA experiment correlates the amide proton and nitrogen of one residue with the alpha-carbon of the same residue and the preceding residue. By combining the connectivity information from these experiments, a continuous path along the protein backbone can be traced.

Carbon Chemical Shifts and Secondary Structure: The chemical shifts of the alpha-carbon (Cα) and beta-carbon (Cβ) are particularly sensitive to the local secondary structure of the protein. The difference between the experimentally observed 13C chemical shifts and their corresponding random coil values, known as secondary chemical shifts (Δδ), can be used to identify α-helices and β-sheets. nih.gov There is a strong correlation between the secondary 15N chemical shift of a backbone nitrogen and the secondary chemical shift difference between the Cα and Cβ of the preceding residue. nih.gov

Illustrative Research Findings: Research has shown that the combination of 13C and 15N labeling allows for the complete resonance assignment of proteins that would be intractable with 15N labeling alone. meihonglab.commdpi.com This has been instrumental in determining the structures of numerous proteins and studying their interactions with other molecules. Furthermore, 15N-edited 1H–13C correlation spectroscopy has been developed to specifically detect nitrogen-containing metabolites, including amino acids, based on their 13C, 1H, and 15N chemical shift information. acs.org

3D NMR ExperimentCorrelation Information
HNCA HN(i) to Cα(i) and Cα(i-1)
HN(CO)CA HN(i) to Cα(i-1)
HNCACB HN(i) to Cα(i), Cβ(i), Cα(i-1), and Cβ(i-1)
HN(CO)CACB HN(i) to Cα(i-1) and Cβ(i-1)

Deuterium-Induced Isotope Shifts in NMR for Conformational Insights

The substitution of hydrogen with deuterium results in small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium-induced isotope shift. nih.gov These shifts are highly sensitive to the local molecular geometry and hydrogen bonding environment, providing valuable conformational insights. nih.govresearchgate.net

One-Bond and Multi-Bond Isotope Shifts: The largest isotope shifts are typically observed for the nucleus directly bonded to the deuterium, referred to as a one-bond isotope effect (¹ΔX(D)). nih.gov For example, deuteration at an N-H site leads to a one-bond isotope effect on the 15N chemical shift. nih.gov Smaller, multi-bond isotope shifts can also be observed for nuclei that are two, three, or even four bonds away from the site of deuteration. nih.gov

Conformational Dependence: Quantum mechanical calculations and experimental studies have shown that one-bond deuterium isotope effects on the 15N chemical shift of backbone amides are sensitive to the backbone dihedral angles (Φ and Ψ) and hydrogen bonding. nih.govresearchgate.net Similarly, deuterium-induced isotope shifts on 13C chemical shifts are dependent on local structure and can vary significantly with adjacent torsion angles. nih.gov These dependencies can be used to refine molecular structures and to study subtle conformational changes.

Illustrative Research Findings: Studies on proteins have demonstrated a linear correlation between the one-bond deuterium isotope effect on 15N (¹Δ¹⁵N(D)) and the 15N chemical shift in non-hydrogen-bonded N-H groups. nih.gov This correlation is lost upon hydrogen bonding, making it a useful indicator of such interactions. nih.gov Furthermore, four-bond ¹ΔN(ND) isotope shifts have been observed to correlate with the torsional angle psi, while three-bond ³ΔC'(ND) isotope shifts correlate with the intraresidue H-O distance.

Isotope ShiftStructural Information
¹Δ¹⁵N(D) Backbone conformation (Φ, Ψ), Hydrogen bonding
¹Δ¹³Cα(D) Protein backbone conformation (α-helix vs. β-strand)
³ΔC'(ND) Intraresidue H-O distance, Dihedral angle Φ
⁴ΔN(ND) Torsional angle Ψ

Two-Dimensional NMR Experiments for J-Coupling and Correlation Analysis

Two-dimensional (2D) NMR spectroscopy is a fundamental tool for resolving complex spectra and establishing correlations between different nuclei within a molecule. wikipedia.org In the context of DL-ORNITHINE:HCL (15N2) and its metabolites, 2D NMR experiments are crucial for assigning resonances and determining through-bond connectivities.

Heteronuclear Correlation Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This is one of the most common 2D experiments and provides correlations between a proton and a directly attached heteroatom, such as 15N or 13C. wikipedia.orglibretexts.org The 1H-15N HSQC spectrum displays a peak for each N-H group, making it an excellent tool for monitoring individual residues in a protein. protein-nmr.org.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and heteroatoms that are separated by two or three bonds (and sometimes more). columbia.edu This is particularly useful for establishing long-range connectivities and for assigning the resonances of quaternary carbons (carbons with no attached protons). columbia.edu

J-Coupling Analysis: Scalar couplings, or J-couplings, are through-bond interactions between nuclear spins that provide valuable information about molecular conformation. The magnitude of the J-coupling constant is dependent on the number and type of intervening bonds, as well as the dihedral angle between the coupled nuclei. Analysis of 1H–15N and 13C–15N spin-spin coupling constants in 15N-labeled molecules is an effective method for studying their structure. nih.gov

Illustrative Research Findings: The application of 2D NMR experiments is widespread in structural biology. For instance, the 1H-15N HSQC experiment is routinely used to screen for ligand binding, as the binding event will often cause a perturbation in the chemical shifts of amide protons and nitrogens in the binding site. Multiplicity-edited HSQC sequences can be used to distinguish between different types of CHn groups (CH, CH2, CH3) and NH/NH2 groups. nih.govexlibrisgroup.com Furthermore, specialized 2D NMR experiments have been developed to measure J-coupling constants with high accuracy, which can then be used as restraints in molecular structure calculations.

2D NMR ExperimentType of CorrelationInformation Provided
HSQC ¹H - ¹⁵N/¹³C (one bond)Direct proton-heteroatom connectivity
HMBC ¹H - ¹⁵N/¹³C (multiple bonds)Long-range proton-heteroatom connectivity
COSY ¹H - ¹H (through bond)Proton-proton scalar coupling networks
NOESY ¹H - ¹H (through space)Interproton distances, 3D structure

Enzymatic Research and Mechanistic Studies Involving Dl Ornithine:hcl 15n2

Characterization of Ornithine Aminotransferase (OAT) Activity and Mechanism

Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolism of the amino acid ornithine. wikipedia.org It catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and L-glutamate. nih.gov This reaction is a key step in the pathway that synthesizes L-glutamate 5-semialdehyde from L-ornithine and is also essential for the formation of the non-essential amino acid proline from ornithine. wikipedia.org

The catalytic activity of OAT is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov The reaction mechanism follows a ping-pong kinetic pattern, which involves two half-reactions. In the first half-reaction, ornithine binds to the PLP cofactor, forming an external aldimine. This is followed by the release of glutamate-γ-semialdehyde. In the second half-reaction, α-ketoglutarate binds to the enzyme, accepts the amino group from the modified PLP, and is released as L-glutamate, regenerating the enzyme for another catalytic cycle. nih.gov

The use of DL-ORNITHINE:HCL (15N2) allows researchers to trace the path of the nitrogen atoms from ornithine through the catalytic cycle. By monitoring the incorporation of the 15N label into the products, the kinetics and mechanism of the OAT-catalyzed reaction can be meticulously studied. This provides valuable insights into the enzyme's substrate specificity and the role of key amino acid residues in the active site.

EnzymeSubstrateProduct 1Product 2Cofactor
Ornithine Aminotransferase (OAT)L-Ornithine, α-ketoglutarateGlutamate-γ-semialdehydeL-GlutamatePyridoxal 5'-phosphate (PLP)

Investigation of Ornithine Decarboxylase (ODC) Reaction Mechanisms and Inhibitor Screening

Ornithine Decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. frontiersin.org ODC catalyzes the decarboxylation of ornithine to produce putrescine, the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine. frontiersin.org Due to its critical role in cell proliferation, ODC is a significant target for the development of anti-cancer drugs. nih.gov

The reaction mechanism of ODC also requires the cofactor pyridoxal 5'-phosphate (PLP). frontiersin.org The enzyme functions as a homodimer. frontiersin.org The catalytic process involves the formation of a Schiff base between ornithine and PLP, followed by decarboxylation to form a quinonoid intermediate, which is then protonated to yield putrescine and regenerate the PLP cofactor.

DL-ORNITHINE:HCL (15N2) is instrumental in studies aimed at understanding the ODC reaction mechanism and in the screening of potential inhibitors. By using the labeled substrate, researchers can employ various analytical techniques, such as mass spectrometry and NMR, to monitor the conversion of ornithine to putrescine and to quantify the inhibitory effects of different compounds. frontiersin.org This information is crucial for the rational design and development of more effective ODC inhibitors for therapeutic applications. nih.gov For instance, the well-known ODC inhibitor, α-difluoromethylornithine (DFMO), acts as a suicide inhibitor by irreversibly binding to the enzyme's active site. frontiersin.org

EnzymeSubstrateProductCofactor
Ornithine Decarboxylase (ODC)L-OrnithinePutrescine, CO2Pyridoxal 5'-phosphate (PLP)

Enzymatic Hydrolysis by Arginase and its Impact on Ornithine Pool Dynamics

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). ebi.ac.uk This reaction is the final step in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver. nih.gov Beyond its role in the urea cycle, arginase activity is crucial for the production of ornithine, which serves as a precursor for the synthesis of proline and polyamines. nih.gov

The mechanism of arginase involves the nucleophilic attack of a metal-bridging hydroxide (B78521) ion on the guanidinium (B1211019) carbon of arginine, leading to a tetrahedral intermediate. This intermediate then collapses to form urea and ornithine. ebi.ac.uk The enzyme's activity is competitively inhibited by its product, L-ornithine. nih.gov

EnzymeSubstrateProduct 1Product 2
ArginaseL-ArginineL-OrnithineUrea

Novel Enzyme Discovery and Functional Characterization Using Labeled Substrates

Isotopically labeled substrates like DL-ORNITHINE:HCL (15N2) are invaluable tools in the discovery and functional characterization of novel enzymes. In the context of "metabolite docking" and genome-guided approaches, labeled compounds can be used to confirm the predicted in vitro activity of enzymes with unknown functions.

By incubating a purified enzyme with DL-ORNITHINE:HCL (15N2) and analyzing the products using techniques like mass spectrometry and NMR, researchers can identify the specific chemical transformation catalyzed by the enzyme. This approach allows for the elucidation of new metabolic pathways and the assignment of function to previously uncharacterized proteins. The ability to trace the fate of the isotopic label provides unambiguous evidence of the enzymatic reaction and helps to define the substrate specificity and catalytic mechanism of the newly discovered enzyme. This strategy has been successfully applied to identify enzymes involved in various metabolic pathways, contributing significantly to our understanding of cellular metabolism.

Application in in Vitro and Non Human in Vivo Research Models

Cell Culture Systems for Metabolic Studies

Cell culture models provide a controlled environment to investigate cellular metabolism, free from the systemic complexities of a whole organism. The use of DL-ORNITHINE:HCL (15N2) in these systems offers high-resolution insights into the roles of ornithine in specific cell types.

Mammalian Cell Lines (e.g., Endothelial Cells) for Tracer Experiments

Ornithine is a critical substrate for the synthesis of polyamines (putrescine, spermidine (B129725), and spermine), which are essential for cell proliferation, differentiation, and angiogenesis. researchgate.net In endothelial cells, the production of polyamines from ornithine is a key process supporting the formation of new blood vessels.

Tracer experiments using DL-ORNITHINE:HCL (15N2) in cultured endothelial cells allow for the direct measurement of flux through the polyamine synthesis pathway. When the labeled ornithine is introduced into the cell culture medium, it is taken up by the cells and metabolized by ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine synthesis. nih.gov The ¹⁵N label is subsequently incorporated into putrescine and the higher polyamines. By using techniques like mass spectrometry, researchers can quantify the rate of ¹⁵N enrichment in these molecules over time, providing a dynamic view of the pathway's activity under various experimental conditions. These studies can reveal how factors like growth signals or disease states modulate the metabolic commitment of ornithine to polyamine production.

Illustrative Research Findings:

A hypothetical tracer study in human umbilical vein endothelial cells (HUVECs) could yield data on the rate of nitrogen incorporation from ornithine into the polyamine pathway.

Time Point¹⁵N Enrichment in Intracellular Ornithine (%)¹⁵N Enrichment in Putrescine (%)¹⁵N Enrichment in Spermidine (%)
0 hr000
1 hr85.215.42.1
4 hr88.145.718.6
12 hr86.568.342.5

Microbial Cell Cultures for Amino Acid Metabolism Investigations

In many bacteria, ornithine is a key intermediate in the biosynthesis of arginine. nih.govresearchgate.net Microorganisms like Corynebacterium glutamicum are used for the industrial production of amino acids, and understanding the regulation of these pathways is crucial for optimizing yields. nih.gov Furthermore, gut microbiota can metabolize amino acids, including ornithine, into various compounds that influence host metabolism. mdpi.com

By introducing DL-ORNITHINE:HCL (15N2) into microbial cultures, researchers can trace its conversion to L-citrulline and L-arginine, quantifying the activity of the arginine biosynthesis pathway. researchgate.net This is particularly valuable in metabolic engineering efforts, where the effects of genetic modifications on metabolic flux can be precisely assessed. For example, after knocking out a competing pathway, the increased flux of ¹⁵N from ornithine into the target product (e.g., arginine) can be measured to validate the engineering strategy. In studies of complex microbial communities, the tracer can help identify which species are responsible for ornithine metabolism and what the end-products are. mdpi.com

Illustrative Research Findings:

In an engineered strain of C. glutamicum designed for arginine production, feeding DL-ORNITHINE:HCL (15N2) could demonstrate the efficiency of the engineered pathway.

StrainTime Point¹⁵N Incorporation into Citrulline (Relative Units)¹⁵N Incorporation into Arginine (Relative Units)
Wild Type6 hr100100
Engineered6 hr110250

Plant Metabolism Research

Ornithine occupies a central crossroads in plant nitrogen metabolism. It is derived from glutamate (B1630785) and serves as a precursor for the synthesis of proline, arginine, and polyamines, all of which are fundamentally important for plant growth, development, and stress responses. usda.govnih.gov

Biosynthesis of Amino Acids and Polyamines in Plant Systems

The partitioning of ornithine between the competing pathways for proline, arginine, and polyamine synthesis is a key regulatory node in plant metabolism. Using DL-ORNITHINE:HCL (15N2) as a tracer allows researchers to investigate how plants allocate this crucial resource. After the labeled compound is supplied to plant tissues (e.g., leaf discs or root cultures), the ¹⁵N atoms can be traced as they are incorporated into the different downstream products. This approach can reveal how environmental stresses, such as drought or salinity, alter the metabolic flux from ornithine. For instance, under stress, an increased flow of the ¹⁵N label into proline, a known osmoprotectant, might be observed, providing direct evidence of metabolic reprogramming for stress adaptation. usda.gov

Nitrogen Assimilation and Translocation Studies in Plant-Plant and Host-Parasite Interactions

Understanding how plants absorb, transport, and utilize nitrogen is a central goal of agricultural science. wikipedia.org Stable isotope tracers are invaluable tools for these studies. researchgate.netkit.edu DL-ORNITHINE:HCL (15N2) can be used to study the transport of ornithine and its metabolites throughout the plant. When applied to the roots, the appearance of the ¹⁵N label in the stem, leaves, and flowers over time reveals the dynamics of translocation.

This technique is also highly applicable to studying the interactions between host plants and parasitic plants. Parasitic plants derive nutrients, including nitrogen, from their hosts. By applying the ¹⁵N₂-ornithine tracer to a host plant, researchers can directly track the movement of nitrogen from the host into the parasite. researchgate.net Quantifying the amount of ¹⁵N that accumulates in the parasite provides a direct measure of the nitrogen drain imposed by the parasitic relationship, offering insights into the physiological impact of the infestation.

Illustrative Research Findings:

A study investigating nitrogen transfer from a host (e.g., Tomato) to a parasitic plant (e.g., Phelipanche aegyptiaca) could use ¹⁵N₂-ornithine applied to the host's root system.

Time After Application¹⁵N Abundance in Host Leaves (Atom % Excess)¹⁵N Abundance in Host Stem (Atom % Excess)¹⁵N Abundance in Parasite Tubercles (Atom % Excess)
24 hr0.150.450.05
72 hr0.320.680.28
120 hr0.290.550.51

Animal Models (Non-Human) for Systemic Metabolic Research

In non-human animal models, such as mice and rats, DL-ORNITHINE:HCL (15N2) is used to study systemic, whole-body amino acid metabolism. Ornithine is a key player in the urea (B33335) cycle, primarily in the liver, where it facilitates the detoxification of ammonia (B1221849). creative-proteomics.com It is also involved in inter-organ amino acid exchange; for example, the intestine produces citrulline from ornithine, which is then transported to the kidneys for conversion into arginine. nih.gov

Following administration of DL-ORNITHINE:HCL (15N2) to an animal, the ¹⁵N label can be traced in blood, urine, and various tissues. By measuring ¹⁵N enrichment in plasma metabolites like citrulline and arginine, researchers can calculate the rates of whole-body conversion and inter-organ flux. The incorporation of ¹⁵N into urinary urea provides a direct measure of urea cycle activity and the rate of ammonia detoxification. These studies are critical for understanding the metabolic basis of diseases such as inborn errors of metabolism related to the urea cycle or conditions characterized by altered amino acid metabolism.

Illustrative Research Findings:

In a study on urea cycle function in a mouse model, the rate of ¹⁵N incorporation from ornithine into plasma arginine and urinary urea could be measured.

MetaboliteTime After Tracer Administration¹⁵N Enrichment (Atom % Excess) in Control Mice¹⁵N Enrichment (Atom % Excess) in Model Mice
Plasma Arginine60 min5.82.1
Urinary Urea180 min8.23.5

Investigation of Organ-Specific Nitrogen Metabolism in Animal Models

The stable isotope-labeled compound DL-ORNITHINE:HCL (15N2) serves as a powerful tracer in non-human in vivo research to elucidate the complex pathways of organ-specific nitrogen metabolism. By introducing ornithine with labeled nitrogen atoms at both the delta (δ) and alpha (α) positions, researchers can track the metabolic fate of these nitrogen atoms as they are incorporated into other molecules within specific organs. This is particularly valuable for studying the liver and kidneys, where ornithine metabolism is highly active.

In animal models, such as rats or pigs, ¹⁵N-labeled ornithine is used to investigate the intricate workings of the urea cycle, the primary pathway for the disposal of excess nitrogen. The liver is the principal site of the urea cycle, where ornithine acts as a crucial intermediate. Following administration of DL-ORNITHINE:HCL (15N2), the ¹⁵N label can be traced as it is transferred to other urea cycle intermediates and ultimately incorporated into urea. By analyzing tissue samples from the liver and measuring the ¹⁵N enrichment in compounds like citrulline, arginine, and urea, scientists can quantify the rate of urea synthesis and assess the efficiency of the cycle under various physiological or pathological conditions.

Research has demonstrated that the nitrogen from ornithine contributes to the synthesis of other important amino acids. For instance, in the kidneys, the enzyme ornithine aminotransferase (OAT) facilitates the conversion of ornithine to glutamate and proline. Using a ¹⁵N tracer allows for the direct measurement of the flux through this pathway. Studies in rat models have shown that OAT is highly expressed in proximal tubules, suggesting a significant role for the kidney in ornithine catabolism. By measuring the ¹⁵N enrichment in glutamate and proline in kidney tissue following the administration of ¹⁵N-ornithine, researchers can determine the rate of this conversion and how it is influenced by factors like diet or hormonal changes.

Furthermore, these tracer studies help to understand the interplay between different organs in maintaining nitrogen homeostasis. For example, the metabolic fate of enterally administered ornithine can be tracked to determine its absorption and first-pass metabolism in the gut, followed by its uptake and utilization in the liver, kidneys, and other peripheral tissues. This provides a comprehensive picture of how dietary ornithine contributes to the whole-body nitrogen economy.

A representative application of this methodology is in studying models of urea cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency. In an animal model of OTC deficiency, administering DL-ORNITHINE:HCL (15N2) would allow researchers to observe the altered metabolic fate of ornithine's nitrogen. Instead of efficient incorporation into urea, a buildup of ¹⁵N-labeled precursors and a shunting of the ¹⁵N label into alternative pathways, such as glutamine synthesis, would be expected. This is because the blockage in the urea cycle leads to an accumulation of ammonia, which is then detoxified through the formation of glutamine.

Below is a data table representing hypothetical findings from a study in a rat model comparing healthy controls to a model of OTC deficiency, illustrating the differential incorporation of the ¹⁵N label from ornithine into key nitrogen-containing compounds in the liver.

CompoundMean ¹⁵N Enrichment (%) (Control Group)Mean ¹⁵N Enrichment (%) (OTC Deficiency Model)
Urea15.23.5
Glutamine (amide-N)8.725.8
Glutamate10.512.1
Citrulline12.81.2

This table illustrates the expected lower incorporation of the ¹⁵N label into urea and citrulline and a significantly higher shunting of the label into glutamine in the OTC deficiency model, reflecting the metabolic block in the urea cycle.

Tracer Studies in Whole-Animal Physiological Models for Metabolic Flux Analysis

DL-ORNITHINE:HCL (15N2) is an invaluable tool for performing metabolic flux analysis in whole-animal physiological models. Metabolic flux analysis is a quantitative approach used to determine the rates (fluxes) of metabolic pathways in a biological system at steady state. By using stable isotope tracers, scientists can measure the dynamic movement of atoms through metabolic networks, providing a functional readout of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.gov

In a typical whole-animal study, a primed, constant infusion of DL-ORNITHINE:HCL (15N2) is administered intravenously to an animal model, such as a pig or mouse. This experimental design allows the concentration of the labeled ornithine in the plasma to reach a steady state, known as isotopic steady state. At this point, the rate of appearance (Ra) of ornithine into the plasma, which represents the whole-body flux of ornithine, can be calculated. This flux is a sum of ornithine derived from protein breakdown and de novo synthesis from its precursors.

The calculation is based on the principle of isotope dilution. The rate at which the labeled ornithine is infused is known, and the extent to which it is diluted by the appearance of unlabeled ornithine in the plasma is measured by mass spectrometry. By analyzing plasma samples taken during the isotopic steady state, the enrichment of ¹⁵N in the plasma ornithine pool is determined.

The formula to calculate the rate of appearance (Flux) is:

Ra = i × ( (Ei / Ep) - 1 )

Where:

Ra is the rate of appearance of ornithine (in µmol/kg/hr).

i is the infusion rate of the ¹⁵N-labeled ornithine tracer (in µmol/kg/hr).

Ei is the isotopic enrichment of the infused tracer.

Ep is the isotopic enrichment of ornithine in the plasma at steady state.

These studies can also be extended to measure the flux of nitrogen between different metabolites. By tracking the appearance of the ¹⁵N label in other related amino acids and metabolic end-products like urea, researchers can construct more comprehensive models of whole-body nitrogen flux. This allows for a detailed understanding of how nitrogen is partitioned between anabolic (synthesis) and catabolic (breakdown) pathways throughout the body.

The following table provides a hypothetical example of data from a metabolic flux study in a pig model, examining the effect of a dietary intervention on whole-body ornithine kinetics.

Experimental ConditionTracer Infusion Rate (µmol/kg/hr)Plasma ¹⁵N-Ornithine Enrichment at Steady State (%)Calculated Whole-Body Ornithine Flux (Ra) (µmol/kg/hr)
Control Diet5.04.5106.1
High-Protein Diet5.03.2151.3

This representative data demonstrates how DL-ORNITHINE:HCL (15N2) can be used to quantify an increase in whole-body ornithine flux, likely reflecting increased protein turnover and urea cycle activity in response to a high-protein diet.

Emerging Research Directions and Future Perspectives on Dl Ornithine:hcl 15n2

Integration with Multi-Omics Data for Systems-Level Understanding of Nitrogen Metabolism

A systems-level comprehension of nitrogen metabolism requires looking beyond individual pathways and embracing a holistic view of the cellular machinery. The use of DL-ORNITHINE:HCL (15N2) is a cornerstone of this approach, providing dynamic flux information that can be integrated with other high-throughput "omics" data to build comprehensive biological models.

Metabolic networks deduced from isotope-labeling techniques can serve as foundational scaffolds for interpreting large datasets from transcriptomics and proteomics. nih.gov By tracing the flow of ¹⁵N from ornithine through various metabolic pathways, researchers can correlate metabolic fluxes with changes in gene expression (transcriptomics) and protein abundance (proteomics). For instance, an observed increase in the flux of ¹⁵N from ornithine into polyamine synthesis can be linked to the upregulation of genes and proteins like ornithine decarboxylase. This integrated approach moves research from simple observation to a more detailed, mechanistic investigation of cellular metabolism. nih.gov

This strategy is particularly powerful for non-targeted stable isotope labeling analyses, which can help generate new hypotheses. frontiersin.org By observing where the ¹⁵N label accumulates unexpectedly, researchers can identify previously overlooked metabolic pathways or connections, which can then be investigated at the genetic and protein levels. frontiersin.org The combination of stable isotope tracing with multi-omics analysis provides a powerful toolkit for understanding complex metabolic responses to genetic or environmental changes. nih.govnih.gov

Table 1: Illustrative Multi-Omics Integration with DL-ORNITHINE:HCL (15N2) Tracing

Omics LayerType of DataIntegration with ¹⁵N-Ornithine DataPotential Insights
Metabolomics Quantitative profiles of metabolitesTracing the incorporation of ¹⁵N into downstream metabolites (e.g., citrulline, arginine, proline, polyamines). creative-proteomics.comDirect measurement of metabolic pathway activity and flux distribution from the ornithine pool.
Proteomics Protein expression levels and post-translational modificationsCorrelating changes in enzyme abundance (e.g., OTC, OAT) with the metabolic flux through the reactions they catalyze.Identification of enzymatic control points and regulatory protein modifications governing nitrogen flow.
Transcriptomics Gene expression levels (mRNA)Linking altered gene transcription of metabolic enzymes or transporters with observed changes in ¹⁵N-ornithine metabolism.Understanding the transcriptional regulation of nitrogen metabolic pathways in response to stimuli.

Advancements in Isotope Tracing Technologies and Analytical Sensitivity

The utility of DL-ORNITHINE:HCL (15N2) as a tracer is directly dependent on the ability to accurately and sensitively detect the ¹⁵N isotope in various biomolecules. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of what can be measured. asiaisotopeintl.com

High-resolution mass spectrometry is crucial for distinguishing between light (¹⁴N) and heavy (¹⁵N) isotopologues, which is essential for accurate quantification. nih.gov Modern instruments like Orbitrap mass spectrometers offer high mass accuracy and resolution, reducing peak overlap in complex samples and improving the confidence of isotope enrichment measurements. nih.govnist.gov The development of elemental analyzers coupled with isotope ratio mass spectrometers has significantly lowered the detection limits for ¹⁵N, allowing for precise measurements from smaller sample sizes. researchgate.net Furthermore, techniques such as gas chromatography with atomic emission detection have been optimized to increase the sensitivity of ¹⁵N detection by nearly two orders of magnitude compared to previous standard settings. nih.gov

In parallel, advanced spectroscopic methods are providing new ways to monitor nitrogen metabolism in real-time. For example, ¹⁵N NMR spectroscopy allows for the non-invasive monitoring of ¹⁵N-labeled metabolites in intact cells or perfused organs, offering dynamic insights into processes like the urea (B33335) cycle. nih.govscispace.com Cavity-enhanced Raman spectroscopy (CERS) and Fourier-transform infrared spectroscopy (FTIR) are also being employed to analyze ¹⁵N/¹⁴N isotopomers of gaseous metabolites like nitrous oxide, providing high sensitivity for tracing specific nitrogen transformation pathways. rsc.org These technological improvements are critical for detecting subtle changes in metabolic fluxes and for analyzing samples with low levels of isotope incorporation. nih.gov

Table 2: Comparison of Modern Analytical Technologies for ¹⁵N Isotope Tracing

TechnologyPrincipleKey Advantages for ¹⁵N Tracing
High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) Measures mass-to-charge ratio of ionized molecules with high precision.High sensitivity, high mass accuracy, ability to analyze complex mixtures, and distinguish isotopologues. nih.govnist.gov
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes in a sample after combustion and gas separation.Extremely high precision for determining bulk ¹⁵N enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei (like ¹⁵N) to determine molecular structure and dynamics.Non-invasive, provides structural information, and allows for real-time flux analysis in living systems. asiaisotopeintl.comnih.gov
Gas Chromatography-Atomic Emission Detection (GC-AED) Separates volatile compounds and detects atomic emission spectra.Optimized for high sensitivity and selectivity in detecting ¹⁵N-labeled compounds in complex samples. nih.gov
Advanced Spectroscopy (FTIR, CERS) Measures the absorption or scattering of light by molecules.Enables non-invasive, in-situ analysis of specific ¹⁵N-isotopomers, particularly in the gas phase. rsc.org

Theoretical and Computational Modeling of Ornithine Metabolism and Fluxes

Experimental data from DL-ORNITHINE:HCL (15N2) tracing studies provide the raw material for building theoretical and computational models of metabolism. These models are essential for translating complex isotopic labeling patterns into quantitative metabolic fluxes and for understanding the regulatory principles of metabolic networks.

Metabolic Flux Analysis (MFA) is a key computational technique that uses stable isotope labeling data to calculate the rates (fluxes) of intracellular metabolic reactions. springernature.com By introducing ¹⁵N-labeled ornithine and measuring the distribution of the ¹⁵N label in downstream metabolites, MFA can quantify the activity of pathways such as the urea cycle. springernature.comnih.gov This approach allows researchers to pinpoint which enzymatic steps are rate-limiting under different physiological conditions. For example, studies using ¹⁵N tracers in perfused livers have suggested that under high ammonia (B1221849) conditions, cytosolic enzymes like argininosuccinate synthetase and lyase limit urea cycle flux, whereas under more physiological conditions, the mitochondrial enzyme carbamoylphosphate synthetase is the limiting factor. nih.gov

The development of numerical ¹⁵N tracing models allows for the simultaneous quantification of multiple nitrogen transformation processes. researchgate.net These models are becoming increasingly sophisticated, capable of integrating data from multiple isotopic tracers (e.g., ¹³C and ¹⁵N) to provide a more comprehensive view of carbon and nitrogen co-metabolism. nih.gov Computational tools are also used to predict the functional consequences of mutations in key metabolic enzymes, such as ornithine transcarbamylase, by modeling their impact on protein structure and stability. nih.gov This synergy between experimental isotope tracing and computational modeling provides a powerful framework for dissecting the complexities of ornithine metabolism. researchgate.net

Potential for Novel Biological Discoveries Using Advanced Isotopic Labeling Strategies

The creative application of stable isotope labeling strategies, including the use of DL-ORNITHINE:HCL (15N2), holds immense potential for uncovering new biological knowledge. These approaches enable researchers to move beyond studying well-established pathways and to explore the metabolic landscape for novel reactions, pathways, and regulatory mechanisms. nih.gov

One powerful strategy is non-targeted metabolomics combined with stable isotope labeling. frontiersin.org In this approach, an organism is supplied with a ¹⁵N-labeled precursor like ornithine, and analytical tools are used to search for all metabolites that become labeled. This can reveal unexpected metabolic fates of ornithine and lead to the discovery of previously unknown pathways or connections between pathways. frontiersin.org This method functions as an effective hypothesis generator, free from the biases of our current, limited knowledge of the complete metabolic network. frontiersin.org

Furthermore, ¹⁵N labeling is instrumental in the field of natural product discovery. Many bioactive secondary metabolites, such as antibiotics, are nitrogen-containing compounds. By growing microorganisms in ¹⁵N-enriched media, researchers can use mass spectrometry to specifically identify nitrogenous compounds. nih.gov This information can then be linked back to biosynthetic gene clusters identified through genome mining, providing a rapid method for connecting genes to their metabolic products and discovering novel therapeutic agents. nih.gov As these advanced strategies become more widely adopted, they are expected to lead to significant breakthroughs in our understanding of metabolism in both health and disease. uky.edu

Q & A

Q. What are the key physicochemical properties of DL-Ornithine:HCl (15N₂) critical for experimental design?

DL-Ornithine:HCl (15N₂) has a molecular formula of C₅H₁₂N₂O₂·HCl, a molecular weight of 168.62 g/mol, and a melting point of 291°C . Its stability under irradiation (e.g., up to 45 Gy) makes it suitable for electron spin resonance (ESR) studies, where irradiated samples exhibit distinct sextet signals with g-factors ranging from 1.995 to 2.039 and hyperfine coupling constants (A∥ = 2.325 mT, A⊥ = 1.967 mT) . These properties inform protocols for handling, storage (e.g., avoiding high-temperature degradation), and spectral analysis.

Q. How should DL-Ornithine:HCl (15N₂) be prepared for spectroscopic studies?

For ESR spectroscopy, prepare samples by irradiating DL-Ornithine:HCl (15N₂) at controlled doses (e.g., 45 Gy) and analyze using a spectrometer calibrated for nitrogen-centered radicals. Key parameters include a magnetic field of ~34,553 Gauss and monitoring transitions between energy levels via peak-to-peak linewidths (Wpp ≈ 10.4 mT) and g-factor variations . Pre-irradiation controls are essential to distinguish intrinsic spectral noise from radiation-induced signals.

Advanced Research Questions

Q. How can contamination in commercial 15N₂ gas stocks impact nitrogen fixation studies using DL-Ornithine:HCl (15N₂)?

Contaminants like 15N-ammonium or 15N-nitrate in commercial 15N₂ gas (e.g., Sigma-Aldrich or Campro Scientific batches) can overestimate nitrogen fixation rates by up to 530 nmol N L⁻¹ d⁻¹ . To mitigate this:

  • Pre-test gas purity via membrane inlet mass spectrometry (MIMS) or colorimetric assays.
  • Include killed-cell controls (e.g., heat-treated samples) to account for abiotic 15N incorporation.
  • Use pre-equilibrated 15N₂ dissolution methods instead of bubble injection to minimize heterogeneity .

Q. What methodological considerations are critical for interpreting ESR data from irradiated DL-Ornithine:HCl (15N₂)?

Focus on signal assignments:

  • Identify radical species using g-factor values (e.g., S1: 2.039 ± 0.0016; S4: 1.995 ± 0.0009) and hyperfine coupling constants .
  • Quantify linewidth variations (e.g., 3.13 mT between S3 and S4) to distinguish overlapping transitions.
  • Normalize data against non-irradiated controls to isolate radiation-induced effects.

Q. How do bubble injection vs. pre-equilibration methods affect 15N₂ tracer experiments in metabolic studies?

  • Bubble injection creates localized 15N₂ gradients, leading to heterogeneous cell exposure and artificial subpopulation activity (e.g., inactive vs. highly active cells) .
  • Pre-equilibration ensures uniform 15N₂ distribution by mixing gas with culture media prior to incubation, reducing variability in fixation rates .
  • Recommendation: Use pre-equilibration for kinetic studies and validate with parallel MIMS measurements .

Q. How can dual isotopic labeling (e.g., 15N₂ and 13C) enhance metabolic pathway analysis with DL-Ornithine:HCl (15N₂)?

Combine 15N₂-labeled DL-Ornithine:HCl with 13C-glucose or 13C-acetate to track nitrogen assimilation and carbon flux simultaneously.

  • Apply high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to resolve isotopic enrichment patterns.
  • Use compartmentalized metabolic models to quantify label incorporation into amino acids or urea cycle intermediates .

Methodological Best Practices

  • Sample Preparation : For solution-based studies, dissolve DL-Ornithine:HCl (15N₂) in buffered solvents (e.g., phosphate buffer, pH 7.4) to avoid pH-dependent degradation .
  • Statistical Validation : Use Tukey’s HSD test for multi-group comparisons of nitrogen fixation rates (e.g., air vs. 15N₂ conditions) to control Type I errors .
  • Quality Control : Regularly verify isotopic purity of reagents via isotopic ratio mass spectrometry (IRMS) and include technical replicates in high-throughput assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.